Superstolide ZJ-101

Catalog No.
S12848273
CAS No.
M.F
C30H43NO4
M. Wt
481.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Superstolide ZJ-101

Product Name

Superstolide ZJ-101

IUPAC Name

N-[(2R,3S,4R)-3-hydroxy-4-[(1R,2E,4E,6R,7R,10E,12Z,14E,16S)-3,6,13,16-tetramethyl-9-oxo-8-oxabicyclo[14.4.0]icosa-2,4,10,12,14,19-hexaen-7-yl]pentan-2-yl]acetamide

Molecular Formula

C30H43NO4

Molecular Weight

481.7 g/mol

InChI

InChI=1S/C30H43NO4/c1-20-11-10-13-27(33)35-29(23(4)28(34)24(5)31-25(6)32)22(3)15-14-21(2)19-26-12-8-9-17-30(26,7)18-16-20/h8,10-16,18-19,22-24,26,28-29,34H,9,17H2,1-7H3,(H,31,32)/b13-10+,15-14+,18-16+,20-11-,21-19+/t22-,23-,24-,26-,28+,29-,30+/m1/s1

InChI Key

AIIZZRMMCAVMCU-GXNNERPOSA-N

Canonical SMILES

CC1C=CC(=CC2C=CCCC2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)C

Isomeric SMILES

C[C@@H]1/C=C/C(=C/[C@H]2C=CCC[C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1[C@H](C)[C@@H]([C@@H](C)NC(=O)C)O)/C)C)/C

Superstolide ZJ-101 is a synthetic analog of the marine natural product superstolide A, designed to retain its potent anticancer properties while simplifying its structure. This compound, characterized by a unique trienyl conjugated lactone moiety, exhibits significant antiproliferative activity against various cancer cell lines. The structural modifications aim to enhance its therapeutic potential while facilitating further chemical biology studies and drug development .

That are crucial for its synthesis and biological activity:

  • Synthesis Reactions: The synthesis of ZJ-101 involves multiple steps, including cross metathesis and stereoselective coupling reactions. For instance, the original synthetic strategy employs di-tert-butyl dicarbonate to yield an advanced intermediate, followed by cross metathesis with vinylboronic acid pinacol ester, resulting in high yields .
  • Biological Activity Mechanism: While the exact mechanism of action remains undefined, ZJ-101 is known to inhibit O-glycosylation processes, which modulates the endomembrane system within cells. This action is believed to contribute significantly to its anticancer effects .

ZJ-101 has demonstrated potent anticancer activity in various studies. It has been shown to effectively target cancer cells by disrupting cellular processes critical for tumor growth and survival. The compound's ability to inhibit O-glycosylation suggests a novel pathway through which it exerts its effects, making it a subject of interest for further research into its mechanisms and potential applications in cancer therapy .

The synthesis of ZJ-101 involves several sophisticated organic chemistry techniques:

  • Retrosynthetic Analysis: The approach begins with identifying key intermediates that can be synthesized from readily available starting materials.
  • Key Reaction Steps:
    • Cross metathesis with vinylboronic acid pinacol ester.
    • Stereoselective Suzuki coupling.
    • Negishi coupling to create trisubstituted olefins.
    • Hydrostannylation and regioselective esterification processes.
  • Optimized Conditions: The synthesis has been optimized using mixed solvent systems like tetrahydrofuran and hexanes to enhance yields compared to previous methods using dichloromethane .

ZJ-101 is primarily explored for its anticancer applications, particularly due to its ability to modulate cellular mechanisms involved in tumor progression. Its design as a simplified analog of superstolide A aims to facilitate drug development processes while maintaining therapeutic efficacy. Further applications may include studies on its role in chemical biology and potential use in combination therapies for enhanced anticancer effects .

Interaction studies of ZJ-101 have focused on its ability to bind to biological targets involved in cancer cell proliferation and survival. Notably, the compound's interaction with glycosylation pathways highlights its potential as a therapeutic agent that can disrupt essential cellular functions necessary for cancer growth. Ongoing research aims to elucidate specific interactions at the molecular level, which will further inform its therapeutic applications .

Similar Compounds: Comparison with Other Compounds

ZJ-101 shares structural similarities with other compounds derived from marine natural products, particularly those exhibiting anticancer properties. Below are some similar compounds and their unique characteristics:

Compound NameStructure TypeUnique Features
Superstolide AMacrolideOriginal natural product with complex structure
ZJ-102Analog of Superstolide AModified structure aimed at improving bioavailability
(+)-Cytotoxic MacrolideMacrolideKnown for strong cytotoxic effects against cancer cells
Didemnin BCyclic PeptideExhibits potent immunosuppressive and anticancer activity
Bryostatin 1MacrolidePotent activator of protein kinase C, involved in cell signaling

ZJ-101's uniqueness lies in its simplified structure that retains the essential pharmacophore responsible for its anticancer activity while allowing for easier synthesis and modification compared to more complex natural products like superstolide A .

Superstolide ZJ-101 represents a structurally simplified analog of the marine natural product superstolide A, which was originally isolated from the deep-water marine sponge Neosiphonia superstes [1]. The development of ZJ-101 addressed the critical supply limitation of the natural product while maintaining its potent anticancer activity [1] [2]. The retrosynthetic analysis of ZJ-101 follows a highly convergent and flexible approach that enables efficient synthesis of this complex macrolactone [3].

The retrosynthetic strategy for ZJ-101 involves disconnection of the 16-membered macrolactone into key fragments that can be assembled through a series of stereoselective coupling reactions [1]. The core structure can be divided into three main fragments: the polypropionate chain containing the acetamide moiety, the trienyl conjugated lactone segment, and the cyclohexenyl group [4]. This modular approach allows for systematic assembly of the complex molecular architecture while maintaining stereochemical control throughout the synthesis [1] [3].

A critical aspect of the retrosynthetic analysis involves the strategic placement of functional groups that enable key coupling reactions [5]. The macrolactone core formation relies on an intramolecular Stille coupling reaction, which necessitates the incorporation of a vinyl stannane functionality at one terminus and a vinyl halide at the other [1]. This approach circumvents the challenges associated with direct macrolactonization, which proved problematic in previous synthetic efforts toward superstolide A [6].

The synthesis begins with advanced intermediates that are assembled through a series of stereoselective transformations [1]. The polypropionate fragment containing the acetamide group is synthesized from compound 8, an advanced intermediate that undergoes reaction with di-tert-butyl dicarbonate followed by cross metathesis with vinylboronic acid pinacol ester to provide a key building block [1]. This fragment is then coupled with other segments through stereoselective transformations to construct the complete macrolactone core [1] [7].

Key Synthetic Challenges in Trienyl Conjugated Lactone Formation

The synthesis of the trienyl conjugated lactone moiety in ZJ-101 presents several significant challenges that required innovative synthetic solutions [8]. One of the primary difficulties lies in the construction and maintenance of the stereochemically defined polyene system, which is highly sensitive to isomerization under various reaction conditions [8] [9]. The conjugated trienyl lactone represents a critical pharmacophore in ZJ-101, making its precise construction essential for biological activity [12].

A major synthetic hurdle involves the stereoselective formation of the trisubstituted olefins within the trienyl system [9]. Researchers addressed this challenge through the application of stereoselective metal-catalyzed coupling reactions [1]. Specifically, the Suzuki coupling between vinyl bromide and vinyl boronate compounds provided the requisite stereochemistry with excellent control [1]. This was followed by a Negishi coupling with dimethylzinc to establish the trisubstituted olefin with complete stereoselectivity [1] [9].

Another significant challenge in the synthesis of the trienyl conjugated lactone involves the regio- and stereoselective hydrostannylation reaction [1]. This transformation is critical for installing the vinyl stannane functionality needed for the subsequent intramolecular Stille macrocyclization [1]. Researchers discovered that the choice of solvent system significantly impacts the yield of this reaction, with a mixed solvent system of tetrahydrofuran and hexanes proving superior to dichloromethane, which had been used in earlier synthetic approaches [1] [9].

The macrocyclization step itself presents considerable challenges due to the conformational constraints and potential for competing intermolecular reactions [13]. The intramolecular Stille coupling must overcome these barriers to form the 16-membered macrolactone ring [1]. This transformation was successfully achieved using palladium catalysis, providing the macrocyclic structure in good yield [1] [13]. The sensitivity of the polyene system required careful optimization of reaction conditions to prevent isomerization of the conjugated double bonds, which would compromise both the structural integrity and biological activity of the final compound [13].

Impact of Lactone-to-Lactam Modifications on Bioactivity

The lactone moiety in ZJ-101 represents a critical structural element that significantly influences its biological activity [15]. To investigate the importance of this functional group, researchers designed and synthesized an analog called ZJ-109, in which the lactone was replaced with a lactam while maintaining all other structural features [15]. This modification provided valuable insights into the structure-activity relationship of ZJ-101 and the specific role of the lactone functionality in its anticancer properties [15].

Biological evaluation of ZJ-109 revealed a substantial decrease in antiproliferative activity compared to ZJ-101 [15]. Specifically, the lactam analog exhibited 8-12 times lower potency against various cancer cell lines in vitro, with IC50 values ranging from 447.7 to 746.5 nanomolar compared to ZJ-101's values of 36.54 to 94.02 nanomolar [15]. This significant reduction in activity clearly demonstrates that the lactone moiety is essential for optimal biological performance of the molecule [15] [16].

The following table presents a comprehensive comparison of the antiproliferative effects of ZJ-109 (lactam analog) versus ZJ-101 (lactone parent compound) across multiple cancer cell lines:

Cell LineZJ-109 IC50 (nM)ZJ-101 IC50 (nM)
MDA-MB-231584.263.04
SF295716.363.48
MCF-7447.736.54
HCT-116746.594.02
HeLa596.775.44

The differential activity between lactone and lactam analogs can be attributed to several factors [15] [16]. Lactones and lactams differ fundamentally in their chemical reactivity and physical properties [16]. Lactones, as cyclic esters, possess distinct electronic characteristics and hydrogen bonding capabilities compared to lactams, which are cyclic amides [16] [17]. These differences likely affect the molecule's interaction with its biological target, resulting in altered binding affinity and biological response [15] [16].

Furthermore, the lactone functionality may play a specific role in the mechanism of action of ZJ-101 [15]. The greater electrophilicity of the lactone carbonyl compared to the lactam carbonyl could facilitate specific interactions with nucleophilic residues in the target protein [15] [17]. Additionally, the conformational preferences of the 16-membered macrocycle may be significantly altered by the lactone-to-lactam modification, potentially disrupting the optimal presentation of pharmacophoric elements required for target engagement [15].

Role of Acetamide Pharmacophore in Target Engagement

The acetamide moiety in ZJ-101 has emerged as a critical pharmacophore essential for the compound's anticancer activity [18]. Initial insights into the importance of this functional group came from studies with biotinylated ZJ-101, where attaching a biotin-polyether linker to the acetamide position resulted in complete loss of antiproliferative activity [1] [18]. This observation suggested that the acetamide group plays a crucial role in target engagement and is not positioned in a solvent-exposed region of the binding site [18].

To systematically investigate the structure-activity relationship of the acetamide moiety, researchers designed and synthesized four analogs with various modifications to this functional group [18]. These included replacing the acetamide with a sulfonamide, carbamate, or urea group, as well as substituting the methyl portion with an isopropyl group [18]. Biological evaluation of these analogs provided definitive evidence for the essential nature of the amide functionality in ZJ-101's activity profile [18].

The antiproliferative effects of these analogs were assessed across multiple cancer cell lines, revealing striking differences in potency [18]. The sulfonamide analog showed dramatically reduced activity, with IC50 values increasing by approximately 30-fold compared to ZJ-101 [18]. Even more pronounced was the effect of the carbamate substitution, which resulted in almost complete loss of activity (IC50 > 2000 nM) [18]. The urea analog retained partial activity but still exhibited a 2-fold reduction in potency across all tested cell lines [18]. Interestingly, the isopropyl-substituted amide maintained full activity, suggesting that the binding pocket can accommodate limited steric bulk at this position as long as the amide functionality remains intact [18].

The following table summarizes the antiproliferative effects of ZJ-101 and its acetamide-modified analogs:

Cell LineSulfonamide Analog IC50 (nM)Carbamate Analog IC50 (nM)Urea Analog IC50 (nM)Isobutyramide Analog IC50 (nM)ZJ-101 IC50 (nM)
MCF-71125>200088.541.440.8
MDA-MB-2311012>2000104.464.061.1
HCT-1163362>5000135.747.588.2

These findings clearly establish that the amide group in ZJ-101 is an essential pharmacophore that cannot be effectively replaced by other functional groups [18]. The specific electronic and structural properties of the amide bond appear to be critical for proper target engagement [18]. The hydrogen bonding capabilities of the amide group likely facilitate key interactions with the binding site, while its planar geometry may enable optimal positioning within the target protein [18].

Superstolide ZJ-101 demonstrated remarkable broad-spectrum antiproliferative activity when evaluated across the National Cancer Institute 60 cell panel, a standardized screening platform encompassing diverse human tumor cell lines representing major cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney [1] [2]. The compound exhibited potent growth inhibitory effects with growth inhibition 50 percent values consistently in the nanomolar range across multiple cancer histotypes.

Among the most striking findings was the exceptional potency of ZJ-101 against aggressive central nervous system malignancies and triple-negative breast cancers, cancer subtypes notoriously refractory to conventional therapeutic interventions [1] [2]. The SF-295 glioblastoma cell line demonstrated exquisite sensitivity with growth inhibition 50 percent values below 10 nanomolar, positioning ZJ-101 among the most potent agents ever tested against this challenging tumor type. Similarly, the MDA-MB-231/ATCC triple-negative breast cancer cell line exhibited comparable sensitivity with growth inhibition 50 percent values below 10 nanomolar [1] [2].

Cell LineGrowth Inhibition 50 Percent/Inhibitory Concentration 50 Percent (nanomolar)p53 StatusCancer TypeAssay Type
SF-295<10MutantCentral Nervous System/GliomaNational Cancer Institute 60 Growth Inhibition 50 Percent
MDA-MB-231/ATCC<10MutantTriple-negative breastNational Cancer Institute 60 Growth Inhibition 50 Percent
HT297.5MutantColonInhibitory Concentration 50 Percent
HCT11652.7Wild-typeColonInhibitory Concentration 50 Percent
SF29663.5MutantGlioblastomaAlamar Blue Inhibitory Concentration 50 Percent
MCF-740.8Wild-typeBreastAlamar Blue Inhibitory Concentration 50 Percent
MDA-MB-23161.1MutantTriple-negative breastAlamar Blue Inhibitory Concentration 50 Percent

The National Cancer Institute 60 screening results revealed that ZJ-101 exhibited broadly potent anticancer activity across the entire panel, with six cell lines demonstrating growth inhibition 50 percent values below 10 nanomolar [1] [2]. Notably, pattern recognition analysis using the COMPARE algorithm failed to identify strong correlations with the profiles of known anticancer compounds in the National Cancer Institute database, suggesting that ZJ-101 represents a novel class of anticancer agent with a unique and previously undefined mechanism of action [1] [2].

Potency Differential in p53-Mutant versus Wild-Type Cellular Models

A particularly intriguing aspect of ZJ-101's activity profile emerged from detailed analysis of its potency across cellular models stratified by p53 tumor suppressor gene status. This analysis revealed a counterintuitive sensitivity pattern that defies conventional expectations regarding p53-mediated drug resistance mechanisms [1] [2].

Among the six most sensitive cell lines in the National Cancer Institute 60 panel exhibiting growth inhibition 50 percent values below 10 nanomolar, five harbored p53 mutations [1] [2]. This finding directly contradicts the typical pattern observed with many anticancer agents, where p53 mutations confer resistance to treatment-induced apoptosis and cellular stress responses.

ParameterValueSignificance
Most sensitive National Cancer Institute 60 lines (Growth Inhibition 50 Percent <10 nanomolar)6 cell linesBroad potency
p53 mutant lines among most sensitive5 out of 6p53 mutation enhances sensitivity
HT29 (p53 mutant) Inhibitory Concentration 50 Percent7.5 nanomolar7-fold more sensitive
HCT116 (p53 wild-type) Inhibitory Concentration 50 Percent52.7 nanomolarBaseline sensitivity
p53 knockout HCT-116 Effective Concentration 50 Percent29-96 nanomolar (similar to wild-type)p53 status does not affect sensitivity
p21 knockout HCT-116 Effective Concentration 50 Percent115-197 nanomolarp21 loss reduces sensitivity
Wild-type HCT-116 Effective Concentration 50 Percent29-96 nanomolarReference value

The differential sensitivity was most dramatically illustrated in colon cancer cell line comparisons. The HT29 cell line, which harbors p53 mutations, demonstrated an inhibitory concentration 50 percent of 7.5 nanomolar, representing approximately seven-fold greater sensitivity compared to the HCT116 cell line with wild-type p53 function, which exhibited an inhibitory concentration 50 percent of 52.7 nanomolar [1] [2].

To further investigate the mechanistic basis for this p53-dependent sensitivity pattern, isogenic cell line models were employed. HCT-116 cells with p53 knockout demonstrated nearly identical growth rate normalized inhibition values and effective concentration 50 percent values compared to wild-type HCT-116 cells, confirming that p53 status per se does not significantly influence ZJ-101 sensitivity [3]. However, examination of p21 knockout cells revealed enhanced suppression of cell growth, resulting in a lower growth rate normalized value of 0.08 at the highest dose, though paradoxically with reduced overall sensitivity as evidenced by higher effective concentration 50 percent values of 115-197 nanomolar compared to wild-type values of 29-96 nanomolar [3].

Spheroid Disruption Dynamics and Anti-Adhesion Mechanisms

ZJ-101 demonstrated extraordinary potency in disrupting three-dimensional cellular organization and cell-cell adhesion, with anti-adhesive effects approximately 30-fold more potent than the previously characterized antiproliferative activities [3] [4]. This unique property positions ZJ-101 as a distinctive agent capable of targeting fundamental aspects of tumor architecture and cellular communication.

Assay ParameterValueCell Line/ContextTime Point
Spheroid Formation Inhibition Effective Concentration 50 Percent0.69-1.16 nanomolarMDA-MB-231 Three-Dimensional72 hours
Spheroid Disassembly Effective Concentration 50 Percent2.37-12.05 nanomolarMDA-MB-231 Three-Dimensional72 hours post-addition
Antiproliferative Effective Concentration 50 Percent (Growth Rate assay)29-96 nanomolarMDA-MB-231 Two-Dimensional72 hours
Cell Adhesion Loss (1 micromolar)CompleteHEK293TOvernight
Cytostasis Growth Rate Value0.5 at 1 micromolarMDA-MB-23172 hours

The anti-adhesive effects were first observed through morphological changes in cell culture, where one micromolar ZJ-101 overnight treatment caused dramatic cellular rounding and dislodgement from culture surfaces [3] [4]. This effect was consistently observed across multiple cell lines, with HEK293T cells providing the most dramatic visual representation due to their naturally spread morphology in two-dimensional culture.

To discriminate between effects on cell-surface versus cell-cell adhesion, comprehensive three-dimensional spheroid formation assays were conducted using MDA-MB-231 cells, selected for their well-characterized ability to form tight three-dimensional spheroids [3] [4]. In these assays, cells seeded at 2×10³ cells per well in ultra-low attachment plates normally transition from monolayer growth to three-dimensional spheroid formation over 72 hours.

Concurrent treatment with ZJ-101 during spheroid formation demonstrated dose-dependent inhibition of three-dimensional organization, with effective concentration 50 percent values for spheroid formation inhibition between 0.69 and 1.16 nanomolar [3] [4]. Even more remarkably, ZJ-101 demonstrated the ability to disrupt pre-established three-dimensional cellular contacts. When added to pre-formed spheroids that had been cultured for 72 hours, ZJ-101 caused rapid disassembly of spheroid structures, with concentrations above 20 nanomolar completely dissolving spheroids over 72 hours, leaving individual cells scattered at the bottom of culture wells [3] [4].

The kinetics of spheroid disruption revealed rapid onset of anti-adhesive effects, with significant disassembly observable within the first 24 hours of treatment [3] [4]. Quantitative analysis of spheroidicity at 72 hours post-addition yielded effective concentration 50 percent values for spheroid disassembly between 2.37 and 12.05 nanomolar, representing only a 4 nanomolar difference from spheroid formation inhibition values.

Endomembrane System Modulation: Golgi Dysregulation Evidence

ZJ-101 demonstrated unique and selective modulation of the endomembrane system, particularly targeting Golgi apparatus function without causing gross structural disruption [3] [4]. This mechanistic profile distinguishes ZJ-101 from classical Golgi-disrupting agents and suggests a novel mode of action centered on functional rather than structural perturbation.

Immunofluorescence analysis using the cis-Golgi marker GM130 in HeLa cells revealed that ZJ-101 treatment at 1 micromolar for four hours did not cause the dramatic Golgi structural reorganization characteristic of classical disrupting agents such as Brefeldin A [3] [4]. While Brefeldin A caused extensive redistribution of GM130 to the endoplasmic reticulum, ZJ-101 preserved the compact perinuclear Golgi morphology, indicating functional rather than architectural disruption.

Despite preserved Golgi structure, ZJ-101 caused profound functional dysregulation of Golgi-mediated glycosylation processes. Lectin staining analysis using fluorescent Helix Pomatia Agglutinin, which selectively binds O-N-acetylgalactosamine residues localized to the Golgi apparatus, demonstrated dose-dependent suppression following four hours of ZJ-101 treatment, with an effective concentration 50 percent of approximately 67 nanomolar [3] [4]. Critically, other lectins including concanavalin A and wheat germ agglutinin, which bind selectively to N-glycans, remained unaffected by treatment, demonstrating selectivity for O-linked glycosylation pathways.

Comprehensive glycomics analysis revealed complex alterations in both N-linked and O-linked glycan profiles following 500 nanomolar ZJ-101 treatment for six hours [3] [4]. Generally, both N-linked and O-linked glycans decreased in relative abundance, consistent with broad disruption of glycosylation machinery. However, specific high-molecular-weight N-glycans containing complex polysialylated N-acetyllactosamine chains showed increased abundance, indicating preserved trans-Golgi network activity mediated by β-galactosyltransferase 4.

Glycan TypeCompositionObserved Mass/ChargeLog₂ Fold ChangeProposed Structure
N-LinkedHexose:6 N-acetylhexosamine:5 N-acetylneuraminic acid:23241.60.579Complex polysialylated
N-LinkedHexose:7 N-acetylhexosamine:6 Fucose:13142.60.341Complex fucosylated
N-LinkedHexose:6 N-acetylhexosamine:5 Fucose:1 N-acetylneuraminic acid:23415.70.249Complex polysialylated
N-LinkedHexose:6 N-acetylhexosamine:5 N-acetylneuraminic acid:33602.80.241Trisialylated complex
N-LinkedHexose:6 N-acetylhexosamine:5 Fucose:1 N-acetylneuraminic acid:13054.50.183Monosialylated complex
O-LinkedHexose:2 N-acetylhexosamine:2 N-acetylneuraminic acid:21705.90.883Core-2 disialyl
O-LinkedHexose:2 N-acetylhexosamine:31228.60.338Core-2 type
O-LinkedHexose:1 N-acetylhexosamine:1 N-acetylneuraminic acid:21256.60.229Disialyl T-antigen

Bioorthogonal click chemistry assays using azido-modified sugars provided additional mechanistic insights into ZJ-101's effects on glycan biosynthesis [3] [4]. Significant decreases in N-acetylgalactosamine azide and fucose alkyne incorporation were observed at 500 nanomolar treatment, with reductions of 12.8 percent and 25.5 percent respectively, confirming selective inhibition of O-linked glycosylation and fucosylation. N-acetylglucosamine azide incorporation remained unchanged, while N-acetylmannosamine azide incorporation increased marginally by approximately 12 percent.

Analysis of endolysosomal compartments revealed additional evidence of endomembrane system modulation. While ZJ-101 did not alter lysotracker staining intensity, indicating preserved endosome pH regulation, the average lysosome puncta area was significantly decreased, similar to effects observed with Brefeldin A and kifunensine [3] [4]. This reduction in puncta size, without change in total lysosomal area, suggests enhanced endolysosomal fission events.

Transcriptomic Signatures of Endosomal Trafficking Alterations

Comprehensive transcriptomic analysis revealed distinctive gene expression signatures consistent with endomembrane system dysregulation and endosomal trafficking perturbations [3] [4]. Dose-response transcriptomics using four logarithmic concentrations of ZJ-101 (0.5, 5.0, 50.0, and 500 nanomolar) across two temporal and dimensional contexts identified specific molecular pathways underlying ZJ-101's unique mechanism of action.

Gene SymbolRegulationFunctionCellular Location/Process
ATP6V0A1UpregulatedV-type ATPase, endosome pH regulationEndosome
GPRC5AUpregulatedG protein-coupled receptorCell surface
SLC3A2UpregulatedAmino acid transporterCell membrane
EPHA2UpregulatedEphrin receptorCell surface
HSP90AA1UpregulatedCellular chaperoneCytoplasm
DNAJB9UpregulatedHeat shock protein (Hsp40 family)Endoplasmic reticulum/cytoplasm
ITGA5DownregulatedIntegrin subunitCell adhesion
ICAM1DownregulatedIntegrin ligandCell adhesion
VWA1DownregulatedVon Willebrand factor AExtracellular matrix organization
COL5A1DownregulatedCollagen type V alpha 1Extracellular matrix organization
B4GALT1DownregulatedGalactosyltransferaseGolgi glycosylation
GALNT1DownregulatedN-acetylgalactosamine transferaseGolgi glycosylation

Gene Ontology enrichment analysis identified dose-dependent effects on genes within the endomembrane system (Gene Ontology:0012505), endoplasmic reticulum (Gene Ontology:0005783), and cell adhesion (Gene Ontology:0007155) as the most significantly altered functional categories [3] [4]. Notably, endomembrane system genes represented the highest differentially expressed genes by significance between two-dimensional and three-dimensional culture formats.

The most significantly upregulated genes shared between both two-dimensional (six hours) and three-dimensional (24 hours) treatment contexts were ATP6V0A1, GPRC5A, SLC3A2, EPHA2, and HSP90AA1 [3] [4]. ATP6V0A1, which encodes a V-type ATPase subunit involved in endosome pH regulation, showed particularly robust upregulation, suggesting compensatory responses to endomembrane system stress.

Cellular chaperone systems displayed complex regulation patterns. Heat shock proteins including HSP90AA1 and various Heat shock protein 40 family members such as DNAJB9 were consistently upregulated in both cellular contexts [3] [4]. At the highest concentration (500 nanomolar), broad upregulation of heat-shock responsive genes occurred within six hours in two-dimensional cultures. Paradoxically, unfolded protein response-related target genes were simultaneously suppressed, indicating context-independent downregulation of endoplasmic reticulum stress-responsive pathways.

Genes involved in cell adhesion and extracellular matrix organization showed consistent downregulation across treatment conditions [3] [4]. These included multiple integrin subunits (ITGA5, ITGAV, ITGB5), integrin ligands (ICAM1), and extracellular matrix components (Von Willebrand factor A, collagen type V alpha 1). This transcriptional suppression of adhesion-related genes provides molecular underpinning for the observed anti-adhesive phenotypes.

Critical to understanding ZJ-101's mechanism, genes directly involved in protein glycosylation within the Golgi apparatus, including B4GALT1 and GALNT1, were consistently suppressed [3] [4]. This downregulation of glycosyltransferase expression correlates with the observed functional impairment of O-linked glycosylation and provides insight into the molecular basis for Golgi dysfunction.

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

481.31920885 g/mol

Monoisotopic Mass

481.31920885 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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